5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl 5'-Monophosphate Disodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

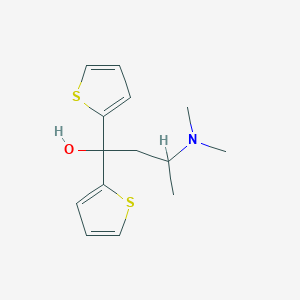

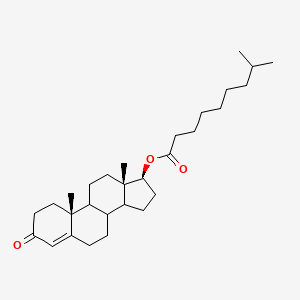

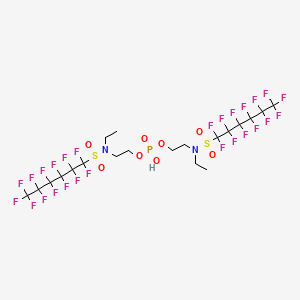

5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl5’-MonophosphateDisodiumSalt is a natural metabolic intermediate of purine biosynthesis that is present in all organisms. It plays a crucial role in the regulation of energy homeostasis and metabolic stress by activating AMP-activated protein kinase (AMPK) . This compound has gained significant attention due to its multiple biological effects and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl5’-MonophosphateDisodiumSalt involves several steps. One common method starts with the reaction of 2-bromo tribenzoyl ribose with diaminomaleonitrile, leading to the formation of the aminosugar as the beta-anomer . This product is then treated with methyl orthoformate in the presence of a base, resulting in the formation of the imidazole ring. Subsequent reactions with alkoxide convert the nitrile nearest the sugar to an iminoester, and the benzoyl groups are cleaved in the process. A Hofmann rearrangement in the presence of bromine and a base converts the iminoester to the corresponding primary amine. Finally, basic hydrolysis converts the remaining nitrile to an amide, yielding the desired compound .

Industrial Production Methods: Industrial production of 5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl5’-MonophosphateDisodiumSalt typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions: 5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl5’-MonophosphateDisodiumSalt undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its biological activity and therapeutic potential.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various bases and acids to facilitate the formation and cleavage of chemical bonds . The specific conditions depend on the desired reaction and the target product.

Major Products Formed: The major products formed from the reactions of 5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl5’-MonophosphateDisodiumSalt include various derivatives that retain the core structure of the compound while exhibiting different biological activities .

Scientific Research Applications

5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl5’-MonophosphateDisodiumSalt has a wide range of scientific research applications. In chemistry, it is used as a tool to study purine biosynthesis and energy metabolism . In biology, it serves as a model compound to investigate cellular responses to metabolic stress . In medicine, it has shown potential as a therapeutic agent for treating metabolic diseases, inflammatory conditions, and certain types of cancer . Additionally, it is used in the industry for the development of new drugs and therapeutic strategies .

Mechanism of Action

The mechanism of action of 5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl5’-MonophosphateDisodiumSalt involves the activation of AMP-activated protein kinase (AMPK) . Once inside the cell, the compound is phosphorylated to form AICA riboside monophosphate (ZMP), which mimics the effects of AMP on the allosteric activation of AMPK . This activation leads to the regulation of energy homeostasis by inhibiting biosynthetic pathways and stimulating energy-generating pathways . The compound also affects multiple molecular targets and pathways, contributing to its diverse biological effects .

Comparison with Similar Compounds

5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl5’-MonophosphateDisodiumSalt is unique compared to other similar compounds due to its specific role in purine biosynthesis and its ability to activate AMP-activated protein kinase (AMPK) . Similar compounds include inosine monophosphate (IMP) and other intermediates in the purine biosynthesis pathway . 5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl5’-MonophosphateDisodiumSalt stands out due to its multiple biological effects and potential therapeutic applications .

Properties

Molecular Formula |

C9H13N4Na2O8P |

|---|---|

Molecular Weight |

382.17 g/mol |

IUPAC Name |

disodium;[(2R,3S,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C9H15N4O8P.2Na/c10-7-4(8(11)16)12-2-13(7)9-6(15)5(14)3(21-9)1-20-22(17,18)19;;/h2-3,5-6,9,14-15H,1,10H2,(H2,11,16)(H2,17,18,19);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 |

InChI Key |

VJJWHCXSMLYRNL-LGVAUZIVSA-L |

Isomeric SMILES |

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)N)C(=O)N.[Na+].[Na+] |

Canonical SMILES |

C1=NC(=C(N1C2C(C(C(O2)COP(=O)([O-])[O-])O)O)N)C(=O)N.[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cadmium, [carbonato(2-)-|EO]-](/img/structure/B13415038.png)

![tetrasodium;(3E)-5-amino-3-[[4-[4-[(2Z)-2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B13415051.png)

![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1'H,6'H-spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]](/img/structure/B13415057.png)